The compound "4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" represents a class of chemicals that have garnered interest due to their potential pharmacological applications. Research into similar compounds, such as 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs), has revealed their ability to stimulate tyrosine hydroxylase (TH) activity, which is a critical enzyme in the biosynthesis of catecholamines like dopamine. This stimulation suggests the involvement of a novel neuromodulatory sigma-like receptor, which is distinct from known sigma or dopamine receptors1.
The research into these compounds has significant implications for the development of new pharmacotherapies. The stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been scaled up to a multikilogram level, demonstrating the potential for large-scale production. The high chemical and stereochemical purity achieved suggests that this compound could be reliably produced for clinical use. Its ability to modulate dopamine function through a novel receptor could make it a valuable candidate for treating neurological disorders such as schizophrenia, Parkinson's disease, or depression3.
In the broader field of chemical synthesis, understanding the steric effects on reactions involving similar tetrahydronaphthalene structures is crucial. For instance, the reaction of 1,4-diphenyl-1,4-epoxy-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic anhydride with various amines leads to the formation of bicyclic imide adducts. The factors influencing imide formation are essential for designing compounds with desired properties and reactivities, which can be applied in the synthesis of complex organic molecules, including potential pharmaceuticals2.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number 79617-99-5 and a molecular formula of . It is classified primarily as an impurity reference material related to antidepressants, specifically sertraline, which is known for its selective serotonin reuptake inhibition properties . This compound is commonly used in pharmaceutical research and development as a standard for quality control and analytical purposes.
The synthesis of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several key steps:
This method allows for high stereoselectivity and yield in producing the desired compound.
The molecular structure of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be described as follows:
The SMILES notation for this compound is Cl.CN[C@@H]1CC[C@@H](c2ccc(Cl)c(Cl)c2)c3ccccc13
, indicating the specific arrangement of atoms and stereochemistry .
Chemical reactions involving 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride primarily include:
The mechanism of action of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is closely related to its role as an impurity in sertraline synthesis:
Research indicates that derivatives of this compound can also interact with various serotonin receptors and sigma receptors, influencing neurotransmission and potential therapeutic outcomes in psychiatric disorders .
The physical and chemical properties of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride include:
These properties are crucial for its handling in laboratory settings and formulation into pharmaceutical products .
The applications of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride encompass:
CAS No.: 154-87-0
CAS No.: 13836-61-8
CAS No.:
CAS No.: 94242-53-2
CAS No.: 34255-08-8
CAS No.: 22252-07-9